molecular formula C25H30O2Si B1528190 1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol CAS No. 1123169-56-1

1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol

Cat. No. B1528190
CAS RN: 1123169-56-1
M. Wt: 390.6 g/mol
InChI Key: XBJOYIQSUXKDRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol” is a chemical compound with the molecular formula C25H30O2Si and a molecular weight of 390.6 g/mol. It is also known as a tert-butyl(diphenyl)silyl ether , which is a type of protecting group used in organic chemistry .


Synthesis Analysis

The tert-butyl(diphenyl)silyl group was first suggested as a protecting group by Hanessian and Lavallée in 1975 . It was designed to supersede the use of Corey’s tert-butyldimethylsilyl as a protecting group for alcohols . The protecting group is easily introduced by using the latent nucleophilicity of the hydroxyl group and an electrophilic source of TBDPS . This might involve using the triflate or the less reactive chloride of TBDPS along with a mild base such as 2,6-lutidine or pyridine and potentially a catalyst such as DMAP or imidazole .


Molecular Structure Analysis

The InChI code for this compound is 1S/C25H30O2Si/c1-20(26)22-17-15-21(16-18-22)19-27-28(25(2,3)4,23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-18,20,26H,19H2,1-4H3 .


Chemical Reactions Analysis

The tert-butyl(diphenyl)silyl group is prized for its increased stability towards acidic conditions and nucleophilic species over the other silyl ether protecting groups . This can be thought of as arising from the extra steric bulk of the groups surrounding the silicon atom . The increased stability towards acidic hydrolysis and nucleophilic species allows for the TBDPS groups in a substrate to be retained while other silyl ethers are removed .

Scientific Research Applications

Catalysts for Desilylation Reactions

  • Research indicates that tert-butyldiphenylsilyl (TBDPS) ethers, related to the compound , are less effective substrates for desilylation under certain conditions compared to tert-butyldimethylsilyl (TBDMS) ethers. This suggests a potential application in selective desilylation reactions, where the stability of TBDPS groups could be advantageous (Yu & Verkade, 2000).

Protecting Groups in Organic Synthesis

  • The 2-(Triphenylsilyl)ethoxycarbonyl group, which shares a similar structural motif with the query compound, has been developed as a novel silicon-based, fluoride-cleavable oxycarbonyl protecting group. This group is orthogonal to commonly used protecting groups such as Boc, Fmoc, and Cbz, demonstrating the versatility of silyl ether compounds in synthetic strategies (Martin Golkowski & T. Ziegler, 2011).

Applications in Material Science

  • The investigation of silyl ethers' reactivity towards alcoholysis provides insights into the mechanisms of silylene-alcohol complexes formation. This has implications for understanding the behavior of silicon compounds in sol-gel processes and the design of silicon-based materials (W. Leigh, S. Kostina, Adroha Bhattacharya, & A. Moiseev, 2010).

Analytical Applications

Synthetic Applications

  • Silyl ethers serve as intermediates in the synthesis of complex organic molecules, such as in the conversion of thiane oxide systems to protected secondary alcohols. This illustrates the utility of silyl ether compounds in multistep organic synthesis (P. J. Cox, A. Persad, & N. Simpkins, 1992).

Mechanism of Action

Target of Action

The primary target of the compound 1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol is the hydroxyl groups present in various organic compounds . This compound, also known as a silylating reagent, is used in the protection of alcohols . It is designed to supersede the use of Corey’s tert-butyldimethylsilyl as a protecting group for alcohols .

Mode of Action

The compound this compound interacts with its targets by forming a protective layer around the hydroxyl groups . This protective layer is introduced by using the latent nucleophilicity of the hydroxyl group and an electrophilic source of the compound . This interaction results in the formation of silyl ethers , which are more resistant to acidic conditions and nucleophilic species .

Biochemical Pathways

The compound this compound affects the biochemical pathways involving alcohols. By protecting the hydroxyl groups, it prevents them from undergoing unwanted reactions during synthetic transformations in organic chemistry . The downstream effects include increased resistance to acidic hydrolysis and increased selectivity towards protection of primary hydroxyl groups .

Pharmacokinetics

The compound is known to have a high molecular weight of 3906 , which may impact its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the action of this compound is the formation of stable silyl ethers . These ethers are more resistant to acidic conditions and nucleophilic species, allowing for the protection of hydroxyl groups during various synthetic transformations in organic chemistry .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is unaffected by treatment with 80% acetic acid, which catalyses the deprotection of certain types of ethers . It is also unaffected by 50% trifluoroacetic acid (TFA), and survives the harsh acidic conditions used to install and remove certain types of acetals . The compound’s stability may be affected by the presence of a fluoride source .

properties

IUPAC Name

1-[4-[[tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30O2Si/c1-20(26)22-17-15-21(16-18-22)19-27-28(25(2,3)4,23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-18,20,26H,19H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJOYIQSUXKDRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol
Reactant of Route 2
1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol
Reactant of Route 3
Reactant of Route 3
1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol
Reactant of Route 4
Reactant of Route 4
1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol
Reactant of Route 5
1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol
Reactant of Route 6
1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.